

# Application Notes & Protocols: Ruthenium on Carbon (Ru/C) in Fine Chemical Synthesis

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## Compound of Interest

Compound Name: Ruthenium carbon

Cat. No.: B1368696

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## Introduction

Ruthenium on Carbon (Ru/C) is a highly versatile and efficient heterogeneous catalyst widely employed in the fine chemical, pharmaceutical, and petrochemical industries.<sup>[1][2]</sup> It consists of ruthenium nanoparticles dispersed on a high-surface-area carbon support, a combination that provides exceptional catalytic activity, high selectivity, and excellent stability.<sup>[1]</sup> Key advantages of Ru/C include its resistance to deactivation, allowing for numerous reuse cycles (>30 times), and its effectiveness under a range of reaction conditions.<sup>[1]</sup> This catalyst is particularly renowned for hydrogenation reactions, including the reduction of carbonyl groups, aromatic and heterocyclic rings, and nitro compounds, but it also finds application in selective oxidation processes.<sup>[1][2][3]</sup> Its performance is critical in the synthesis of complex intermediates for pharmaceuticals, agrochemicals, fragrances, and specialty chemicals.<sup>[2][4][5]</sup>

## Key Applications & Quantitative Data

The primary applications of Ru/C in fine chemical synthesis are centered on hydrogenation and, to a lesser extent, oxidation reactions.

## Hydrogenation Reactions

Ru/C is a catalyst of choice for the hydrogenation of a wide array of functional groups. It is particularly valued for its ability to reduce aromatic systems and its high chemoselectivity.

### a) Hydrogenation of Aromatic and Heteroaromatic Rings

Ru/C is highly effective for the reduction of carbocyclic and heterocyclic aromatic rings, which are often challenging substrates.<sup>[1][6]</sup> This transformation is crucial for producing saturated cyclic compounds from readily available aromatic precursors.<sup>[7]</sup> In many cases, Ru/C can selectively hydrogenate a carbocyclic ring in a fused heteroaromatic system, leaving the hetero-ring intact.<sup>[6]</sup>

**Table 1: Hydrogenation of Aromatic and Heterocyclic Compounds with Ruthenium Catalysts**

Substrate	Catalyst System	Conditions	Product	Yield/Conversion	Selectivity	Reference
Quinoline	2.5 mol% Ru(methallyl) <sub>2</sub> (cod) / 3.0 mol% Ph-SKP	50 bar H <sub>2</sub> , 80 °C, 24 h, iPrOH	5,6,7,8-Tetrahydro quinoline	>99% GC Yield	>99:1 (Carbocycle vs. Heterocycle reduction)	[6]
N-(phenanthren-9-yl)acetamide	5 mol% Ru(COD) (methallyl) <sub>2</sub> / DuPhos / L3	1000 psi H <sub>2</sub> , 30 °C	Chiral amine product	95%	93% ee	[8]
Polycyclic Aromatic Hydrocarbons (PAHs)	Ru nanoparticles (PPh <sub>3</sub> stabilized)	Mild conditions	Partially hydrogenated PAHs	Good to Excellent	High, tunable by conditions	
Nitrobenzene	Ru@C <sub>60</sub> nanoparticles	Methanol, H <sub>2</sub>	Aniline, then Cyclohexyl amine	Sequential conversion	High chemoselectivity	[9]

Note: Some examples utilize homogeneous or modified Ru catalysts to achieve specific selectivities, illustrating the broader utility of ruthenium in these transformations.

### b) Reduction of Carbonyls and Other Functional Groups

The catalyst facilitates the efficient conversion of aliphatic and aromatic carbonyl compounds (aldehydes and ketones) into their corresponding alcohols.[\[1\]](#)[\[10\]](#) It is also widely used in the production of sugar alcohols like sorbitol from the hydrogenation of sugars such as glucose.[\[1\]](#)[\[11\]](#) Another key application is the hydrogenation of levulinic acid (LA), a biomass-derived platform chemical, to  $\gamma$ -valerolactone (GVL), a valuable green solvent and fuel additive.[\[12\]](#)

**Table 2: Ru/C Catalyzed Hydrogenation of Carbonyls and Biomass-Derived Molecules**

Substrate	Catalyst	Condition s	Product	Yield/Con version	Selectivit y	Referenc e
Levulinic Acid (5 wt%)	Ru/C	130 °C, 12 bar H <sub>2</sub> , 1,4-dioxane	$\gamma$ -Valerolactone (GVL)	100% Conversion	84% Yield	<a href="#">[12]</a>
L-Arabinose / D-Galactose	1.12 wt% Ru/C (solid foam)	90–120 °C, 20–40 bar H <sub>2</sub>	Arabitol / Galactitol	53–97% Conversion	>98%	<a href="#">[11]</a>
Glucose	Ru/C	-	Sorbitol	-	-	<a href="#">[1]</a>
Lactic Acid	5% Ru/TiO <sub>2</sub>	110-150 °C, 80 bar H <sub>2</sub>	1,2-Propanediol	27-99% Conversion	>99%	<a href="#">[13]</a>

### c) Synthesis of Chiral Amines and Alcohols

The synthesis of chiral amines and amino alcohols, which are critical building blocks for many pharmaceuticals, can be achieved using ruthenium-catalyzed asymmetric hydrogenation or reductive amination.[\[14\]](#)[\[15\]](#)[\[16\]](#) While many highly enantioselective processes employ homogeneous chiral Ru complexes, heterogeneous Ru/C catalysts, sometimes modified, are used for stereoretentive hydrogenations of precursors like  $\alpha$ -amino acids to chiral amino alcohols.[\[10\]](#)[\[17\]](#)

**Table 3: Ruthenium-Catalyzed Synthesis of Chiral Amines and Derivatives**

Reaction Type	Substrate	Catalyst System	Conditions	Product	Yield	Enantioselectivity	Reference
Asymmetric Transfer Hydrogenation	Unprotected $\alpha$ -ketoamines	Ruthenium m-catalyst	-	1,2-amino alcohol drugs (e.g., phenylephrine)	High	>99% ee	[14]
Asymmetric Reductive Amination	Keto acids/esters	Ru-catalyst	-	Chiral NH lactams	High	up to 97% ee	[17]
Stereoretentive Hydrogenation	$\alpha$ -Amino acids	Heterogeneous bimetallic Ru/Re sponge	Low temperature, Water solvent	Chiral amino alcohols	High	High (prevents racemization)	[10]

## Oxidation Reactions

While less common than hydrogenation, Ru/C is an effective catalyst for certain aerobic oxidation reactions, often demonstrating high selectivity.[3][18] These processes align with green chemistry principles by using environmentally benign oxidants like  $\text{H}_2\text{O}_2$  or molecular oxygen.[3][19]

### a) Selective Oxidation of Alcohols

Ru-based catalysts can selectively oxidize primary and secondary alcohols to their corresponding aldehydes and ketones with high conversion and 100% selectivity, avoiding over-oxidation to carboxylic acids.[3] The reactivity order typically follows 1° benzylic > 2° benzylic > 1° aliphatic > 2° aliphatic alcohol.[3]

### b) Oxidation of Biomass Derivatives

A notable application is the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester production.[3] The Ru/C catalyst, in the presence of a base and an oxidant like  $H_2O_2$ , facilitates this multi-step oxidation.[3]

**Table 4: Ru/C Catalyzed Oxidation Reactions**

Substrate	Catalyst	Oxidant / Base	Product	Yield	Selectivity	Reference
2-Aminobenzyl alcohol	$Ru_3/CN$	$O_2$	2-Aminobenzaldehyde	93–94%	High	[3]
5-Hydroxymethylfurfural (HMF)	5% Ru/C	$H_2O_2 / Na_2CO_3$	2,5-Furandicarboxylic acid (FDCA)	-	-	[3]
Benzyl alcohol	$Ru/Al_2O_3$	$O_2$ (8.4 bar)	Benzaldehyde	70% Conv.	71%	[20]

## Experimental Protocols

### Protocol 1: General Procedure for Hydrogenation of an Aromatic Ketone

This protocol describes a typical laboratory-scale procedure for the hydrogenation of a substituted acetophenone to the corresponding alcohol using 5% Ru/C.

#### Materials:

- Substrate (e.g., 4'-methoxyacetophenone)
- 5% Ruthenium on Carbon (5% Ru/C) catalyst (typically 1-5 mol% Ru)

- Solvent (e.g., Ethanol or Isopropanol)
- Hydrogen gas (H<sub>2</sub>)
- Parr-type hydrogenation apparatus or a high-pressure autoclave
- Inert gas (Nitrogen or Argon)
- Filtration aid (e.g., Celite®)

**Procedure:**

- Reactor Setup: To a clean, dry high-pressure reactor vessel, add a magnetic stir bar.
- Charging Reactor: Add the substrate (1.0 eq) and the 5% Ru/C catalyst (e.g., 2 mol % Ru loading).
- Add Solvent: Add the solvent (e.g., ethanol) to a concentration of approximately 0.1-0.5 M.
- Inerting: Seal the reactor. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen.
- Pressurization: Purge the vessel 3-5 times with hydrogen gas. Finally, pressurize the reactor to the desired pressure (e.g., 10-50 bar H<sub>2</sub>).
- Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-100 °C).
- Monitoring: Monitor the reaction progress by observing the pressure drop (H<sub>2</sub> uptake) or by analyzing aliquots via TLC or GC-MS.
- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.
- Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent. Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with the solvent.

- Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by chromatography or crystallization if necessary.

## Protocol 2: Hydrogenation of Levulinic Acid to $\gamma$ -Valerolactone (GVL)

This protocol is based on the conditions reported for the efficient conversion of LA to GVL.[\[12\]](#)

### Materials:

- Levulinic Acid (LA)
- 5% Ruthenium on Carbon (Ru/C) catalyst
- Solvent: 1,4-Dioxane
- Hydrogen gas ( $H_2$ )
- Packed bed microreactor or a high-pressure batch reactor

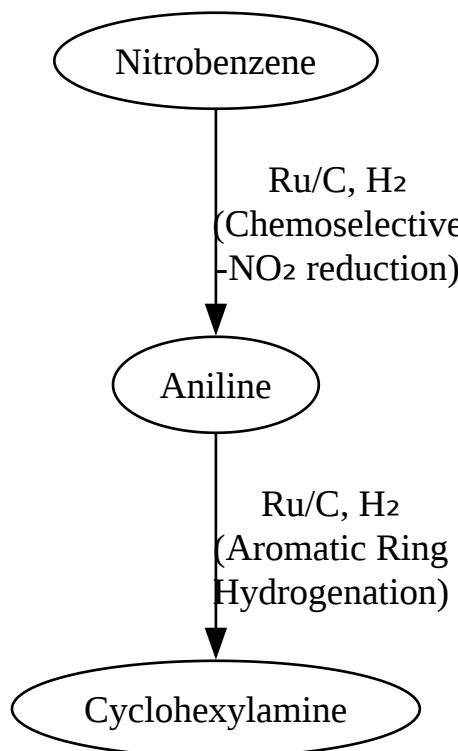
### Procedure:

- Feed Preparation: Prepare a solution of 5 wt% levulinic acid in 1,4-dioxane.
- Reactor Setup: Load the reactor with the Ru/C catalyst.
- Inerting and Pressurization: Seal the reactor, purge with nitrogen, then purge and pressurize with hydrogen to 12 bar.
- Reaction: Heat the reactor to 130 °C. If using a batch reactor, begin stirring. If using a flow reactor, introduce the LA solution at a predetermined weight hourly space velocity (WHSV), for instance, 3.0 g of feed per gram of catalyst per hour.
- Reaction Completion: For a batch process, monitor  $H_2$  uptake until it ceases. For a flow process, collect the effluent after the system reaches a steady state.
- Work-up: After cooling and depressurizing, filter the catalyst from the reaction mixture.

- Isolation: GVL can be isolated from the solvent by distillation. The high conversion and selectivity often yield a product of high purity directly.[12]

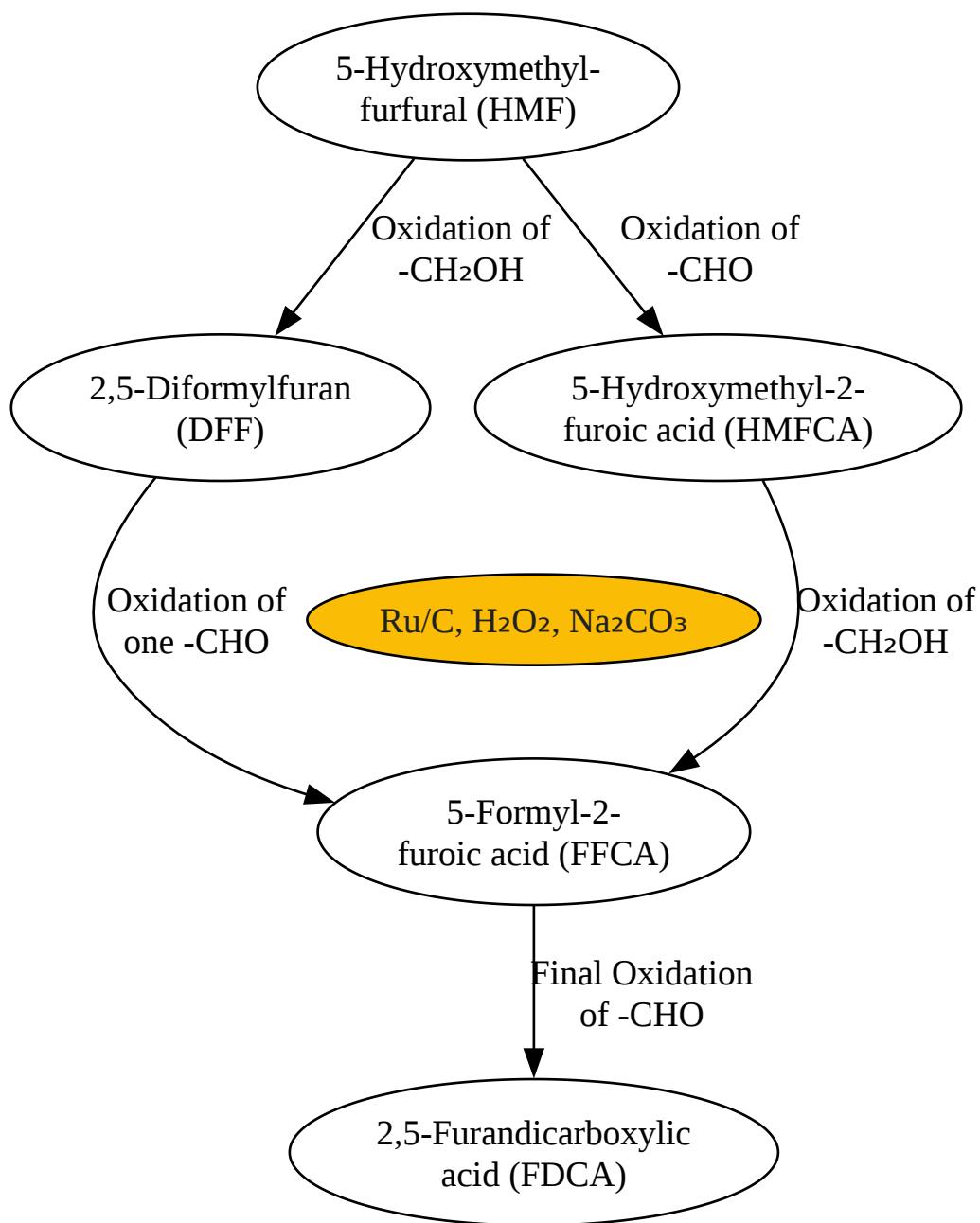
## Visualizations: Workflows and Reaction Pathways

Diagram 1: General Experimental Workflow for Ru/C Catalyzed Hydrogenation.



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Diagram 2: Selective Hydrogenation Pathway of Nitrobenzene.[9]



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Diagram 3: Proposed Oxidation Pathways of HMF to FDCA.[3]

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